1-[(5-fluoro-2-nitrophenyl)methyl]-N-propan-2-ylpiperidin-4-amine
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Overview
Description
1-[(5-fluoro-2-nitrophenyl)methyl]-N-propan-2-ylpiperidin-4-amine is a complex organic compound that features a piperidine ring substituted with a fluorinated nitrophenyl group and an isopropylamine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(5-fluoro-2-nitrophenyl)methyl]-N-propan-2-ylpiperidin-4-amine typically involves multi-step organic reactions One common approach starts with the nitration of a fluorobenzene derivative to introduce the nitro group This is followed by a Friedel-Crafts alkylation to attach the piperidine ring
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for nitration and alkylation steps, as well as the development of efficient purification methods to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
1-[(5-fluoro-2-nitrophenyl)methyl]-N-propan-2-ylpiperidin-4-amine can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under catalytic hydrogenation conditions.
Reduction: The nitro group can be reduced to an amine using reagents like palladium on carbon (Pd/C) and hydrogen gas.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen gas and a palladium catalyst.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Reduction: Conversion of the nitro group to an amine.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-[(5-fluoro-2-nitrophenyl)methyl]-N-propan-2-ylpiperidin-4-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use in the development of new pharmaceuticals due to its structural features.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 1-[(5-fluoro-2-nitrophenyl)methyl]-N-propan-2-ylpiperidin-4-amine involves its interaction with specific molecular targets. The fluorinated nitrophenyl group can interact with various enzymes and receptors, modulating their activity. The piperidine ring and isopropylamine moiety contribute to the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
1-[(5-fluoro-2-nitrophenyl)methyl]-N-methylpiperidin-4-amine: Similar structure but with a methyl group instead of an isopropyl group.
1-[(5-chloro-2-nitrophenyl)methyl]-N-propan-2-ylpiperidin-4-amine: Similar structure but with a chlorine atom instead of a fluorine atom.
Uniqueness
1-[(5-fluoro-2-nitrophenyl)methyl]-N-propan-2-ylpiperidin-4-amine is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity
Properties
IUPAC Name |
1-[(5-fluoro-2-nitrophenyl)methyl]-N-propan-2-ylpiperidin-4-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22FN3O2/c1-11(2)17-14-5-7-18(8-6-14)10-12-9-13(16)3-4-15(12)19(20)21/h3-4,9,11,14,17H,5-8,10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AFQWJXVPHMLPAP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC1CCN(CC1)CC2=C(C=CC(=C2)F)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22FN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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